6-Hydroxyoctanoic acid

Beschreibung

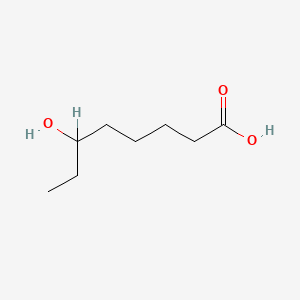

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-7(9)5-3-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKOWKOPJSGGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60982676 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64165-18-0 | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064165180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60982676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-hydroxyoctanoic acid chemical properties and structure

An In-depth Technical Guide to 6-Hydroxyoctanoic Acid: Chemical Properties, Structure, and Scientific Insights

Introduction

6-Hydroxyoctanoic acid is a hydroxy fatty acid, a class of molecules that has garnered significant interest in various scientific fields, including drug development and polymer chemistry.[1] This guide provides a comprehensive overview of its chemical and structural properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

6-Hydroxyoctanoic acid possesses a unique bifunctional structure, incorporating both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This dual functionality imparts specific chemical characteristics and allows for a wide range of chemical modifications. The presence of a chiral center at the C-6 position means that it can exist as two different stereoisomers (enantiomers), which may have distinct biological activities.

Below is a diagram illustrating the chemical structure of 6-hydroxyoctanoic acid.

Caption: Chemical structure of 6-hydroxyoctanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-hydroxyoctanoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₃ | [1] |

| Molecular Weight | 160.21 g/mol | [1] |

| CAS Number | 64165-18-0 | [1] |

| IUPAC Name | 6-hydroxyoctanoic acid | [1] |

| Boiling Point | 291.2 °C (estimated) | [2][3] |

| Solubility | Water: 2.901e+004 mg/L (estimated) | [2] |

| Density | 1.046 g/cm³ (estimated) | [3] |

| Flash Point | 144.1 °C (estimated) | [3] |

| Refractive Index | 1.463 (estimated) | [3] |

| XLogP3 | 1.4 | [3] |

Synthesis of 6-Hydroxyoctanoic Acid

The synthesis of 6-hydroxyoctanoic acid can be approached through various routes, including both chemical synthesis and biosynthesis. A common synthetic strategy involves the oxidation of cyclic precursors or the reduction of corresponding keto acids.

Illustrative Synthetic Workflow: Baeyer-Villiger Oxidation

One potential chemical synthesis route is the Baeyer-Villiger oxidation of a suitable cyclic ketone, followed by hydrolysis.[4] This method is a reliable way to introduce an oxygen atom into a carbon ring, which upon opening, can yield a hydroxy acid.

The following diagram illustrates a conceptual workflow for the synthesis of a hydroxyalkanoic acid.

Caption: Conceptual workflow for the synthesis of 6-hydroxyoctanoic acid.

Experimental Protocol: A General Approach

-

Oxidation: The corresponding cyclic ketone is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. A peroxy acid (e.g., m-CPBA) is added portion-wise. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench the excess peroxy acid, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove the resulting carboxylic acid. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude lactone.

-

Hydrolysis: The crude lactone is then subjected to hydrolysis, typically by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Purification: After hydrolysis, the reaction mixture is acidified (if a basic hydrolysis was performed) and the product is extracted with an organic solvent. The product can then be purified by techniques such as column chromatography or recrystallization.

Spectroscopic Analysis

The structural elucidation of 6-hydroxyoctanoic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 6-hydroxyoctanoic acid would exhibit characteristic signals for the different types of protons. The methyl protons (-CH₃) at the end of the alkyl chain would appear as a triplet upfield. The methylene protons (-CH₂-) along the chain would show complex multiplets. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would appear as a multiplet. The acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, typically downfield.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the hydroxyl group would also be downfield compared to the other alkyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 6-hydroxyoctanoic acid would be characterized by:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carboxylic acid.

-

A broad absorption band around 3200-3600 cm⁻¹ from the O-H stretching of the alcohol group.

-

C-H stretching and bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 160.10994 Da.[5] High-resolution mass spectrometry would provide the exact molecular formula.[6]

Applications and Biological Relevance

Hydroxy fatty acids, such as 6-hydroxyoctanoic acid, are valuable building blocks in organic synthesis. Their bifunctional nature allows them to be used in the synthesis of polyesters and other polymers. They can also serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[7][8] For instance, ω-hydroxyalkanoic acids are used in the synthesis of biologically active 2-imidazolyloxyalkanoic acids.[9]

Safety and Handling

While specific safety data for 6-hydroxyoctanoic acid is limited, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds like 6-hydroxyhexanoic acid, it may cause skin and eye irritation.[10][11] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[12] It should be used in a well-ventilated area.

Conclusion

6-Hydroxyoctanoic acid is a versatile molecule with significant potential in various scientific and industrial applications. Its unique chemical structure, characterized by both a hydroxyl and a carboxylic acid functional group, makes it a valuable intermediate in organic synthesis. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5282896, 6-Hydroxyoctanoic acid. [Link].

-

FlavScents. 6-hydroxyoctanoic acid. [Link].

- Thermo Fisher Scientific. Safety Data Sheet for 6-Hydroxyhexanoic acid. (2010-04-13).

- MedChemExpress. Safety Data Sheet for 6-Hydroxyhexanoic acid. (2025-09-23).

- Sigma-Aldrich.

- Sigma-Aldrich. Safety Data Sheet for (±)-2-Hydroxyoctanoic acid. (2025-09-27).

-

PubChemLite. 6-hydroxyoctanoic acid (C8H16O3). [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14490, 6-Hydroxyhexanoic Acid. [Link].

-

FooDB. Showing Compound 6-Hydroxyhexanoic acid (FDB029184). [Link].

-

ResearchGate. Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. [Link].

-

Human Metabolome Database. Showing metabocard for 7-Hydroxyoctanoic acid (HMDB0000486). [Link].

-

Pyo, S., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 22(14), 4450-4455. [Link].

- Google Patents. CN101945847A - Method for producing 6-hydroxy hexanoic acid esters. .

-

Bruder, S., et al. (2019). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. Metabolic Engineering, 57, 1-9. [Link].

-

NIST. Hexanoic acid, 6-hydroxy-. [Link].

- Google Patents. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use. .

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 26613, 3-Hydroxyoctanoic acid. [Link].

- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

ChemComplete. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link].

-

ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link].

-

LIPID MAPS. Structure Database (LMSD). [Link].

-

Rak, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12195. [Link].

-

NP-MRD. Showing NP-Card for 3-Hydroxyoctanoic acid (NP0086822). [Link].

-

University of Colorado Boulder. Spectroscopy. [Link].

-

Wikipedia. 3-Hydroxyoctanoic acid. [Link].

-

Rak, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12195. [Link].

Sources

- 1. 6-Hydroxyoctanoic acid | C8H16O3 | CID 5282896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-hydroxyoctanoic acid [flavscents.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 6-hydroxyoctanoic acid (C8H16O3) [pubchemlite.lcsb.uni.lu]

- 6. lehigh.edu [lehigh.edu]

- 7. CN101945847A - Method for producing 6-hydroxy hexanoic acid esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use - Google Patents [patents.google.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of ω-Hydroxycarboxylic Acids from Cyclohexanol

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Path from a C6 Precursor to C6 and C8 ω-Hydroxy Acids

ω-Hydroxycarboxylic acids are a vital class of bifunctional molecules, serving as indispensable monomers for biodegradable polyesters and as key intermediates in the synthesis of complex pharmaceuticals and fine chemicals. Among these, 6-hydroxyhexanoic acid stands out as the direct precursor to polycaprolactone (PCL), a biocompatible and biodegradable polymer with extensive applications in the medical and materials science fields.[1][2] The synthesis of this C6 acid from cyclohexanol is a well-established, industrially significant process that exemplifies core principles of modern organic synthesis, including oxidation and ring-expansion reactions.

This guide addresses the user's specific topic: the synthesis of 6-hydroxyoctanoic acid from cyclohexanol. It is critical, however, to establish a foundational understanding based on established chemistry. The most direct and efficient synthetic pathways originating from the six-carbon ring of cyclohexanol naturally lead to six-carbon chain derivatives. The conversion to an eight-carbon chain (octanoic acid) necessitates subsequent, non-trivial chain-extension steps.

Therefore, this technical guide is structured in two principal parts:

-

Part I provides a comprehensive, in-depth analysis and field-proven protocols for the core synthesis of 6-hydroxyhexanoic acid from cyclohexanol. This section is grounded in robust, validated chemistry, detailing the critical transformations from the cyclic alcohol to the linear hydroxy acid.

-

Part II outlines a proposed, logical synthetic strategy to achieve the target molecule, 6-hydroxyoctanoic acid , by chemically extending the C6 backbone derived from the core pathway. This section serves as a strategic guide for researchers, applying fundamental organic reactions to achieve the required two-carbon homologation.

By dissecting the topic in this manner, this guide provides both a practical, reproducible methodology for the C6 analogue and a scientifically sound roadmap for the synthesis of the more complex C8 target.

Part I: The Core Pathway: Synthesis of 6-Hydroxyhexanoic Acid from Cyclohexanol

The transformation of cyclohexanol into 6-hydroxyhexanoic acid is a cornerstone three-step sequence in synthetic organic chemistry. Each step presents unique challenges and requires careful selection of reagents and conditions to ensure high yield and purity.

Logical Workflow: From Cyclohexanol to 6-Hydroxyhexanoic Acid

The overall transformation follows a clear and logical progression designed to first introduce a carbonyl group, facilitate a ring expansion and insertion of an oxygen atom, and finally, hydrolyze the resulting cyclic ester.

Caption: Workflow for the synthesis of 6-hydroxyhexanoic acid.

Step 1: Oxidation of Cyclohexanol to Cyclohexanone

The initial step involves the oxidation of a secondary alcohol to a ketone. While classic methods utilizing chromium-based reagents are effective, modern protocols prioritize greener, more selective, and safer alternatives. A highly efficient and environmentally conscious approach employs hydrogen peroxide as the terminal oxidant in the presence of a heteropoly acid catalyst.

Causality Behind Experimental Choices:

-

Oxidant: Aqueous hydrogen peroxide (H₂O₂) is chosen over traditional heavy-metal oxidants for its "green" profile; its only byproduct is water.

-

Catalyst: A water-insoluble heteropoly acid salt, such as Cs₂.₅H₀.₅PW₁₂O₄₀, provides a robust, recyclable solid acid catalyst. Its hydrophobic nature enhances activity and selectivity towards ε-caprolactone in the subsequent step, and its insolubility simplifies purification by allowing for simple filtration.

-

Solvent: Acetonitrile is an effective solvent that improves the reaction's activity and selectivity while minimizing the decomposition rate of hydrogen peroxide, ensuring its availability for the desired oxidation.

Experimental Protocol: Catalytic Oxidation of Cyclohexanol

-

Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add cyclohexanol (10 mmol, 1.00 g) and acetonitrile (5 g).

-

Reagent Addition: While stirring, add the catalyst, Cs₂.₅H₀.₅PW₁₂O₄₀ (0.12 g).

-

Oxidant Introduction: Carefully add 70 wt% aqueous hydrogen peroxide (40 mmol, 4.08 g). Caution: Concentrated H₂O₂ is a strong oxidant; handle with appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to 90°C in an oil bath and maintain vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-6 hours.

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with acetone, dried, and reused. The filtrate is then subjected to extraction with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield crude cyclohexanone, which is often of sufficient purity for the next step.

| Parameter | Value | Reference |

| Cyclohexanol | 10 mmol | |

| H₂O₂ (70 wt%) | 40 mmol | |

| Catalyst | 120 mg Cs₂.₅H₀.₅PW₁₂O₄₀ | |

| Solvent | 5 g Acetonitrile | |

| Temperature | 90 °C | |

| Time | 4-6 h | |

| Typical Yield | >90% |

Step 2: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone

This reaction is a quintessential transformation in organic synthesis, where a ketone is converted into an ester (or a lactone from a cyclic ketone) via insertion of an oxygen atom. The reaction proceeds through the Criegee intermediate.[3][4][5] The choice of oxidant is paramount for achieving high yields and selectivity.

Causality Behind Experimental Choices:

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, reliable, and commercially available peroxy acid for this transformation. It is relatively stable and highly effective. Other systems, such as those using molecular oxygen and a co-oxidant like benzaldehyde, have also been developed.[6][7][8]

-

Solvent: Dichloromethane (DCM) is a common solvent for Baeyer-Villiger oxidations as it is relatively inert and effectively solubilizes both the substrate and the m-CPBA.

-

Temperature: The reaction is typically run at or below room temperature to control the exothermic nature of the reaction and to minimize potential side reactions.

Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

-

Reactor Setup: In a flask cooled in an ice-water bath (0°C), dissolve cyclohexanone (10 mmol, 0.98 g) in dichloromethane (50 mL).

-

Reagent Addition: To the stirred solution, add m-CPBA (~77% purity, ~1.1 equivalents, ~13 mmol, ~2.9 g) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-8 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Workup and Quenching: Cool the mixture again to 0°C. Quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative.

-

Purification: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ε-caprolactone can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Cyclohexanone | 10 mmol | [6] |

| m-CPBA (~77%) | ~13 mmol | [6] |

| Solvent | 50 mL Dichloromethane | [6] |

| Temperature | 0 °C to Room Temp. | [6] |

| Time | 4-8 h | [6] |

| Typical Yield | ~80-90% | [6] |

Step 3: Hydrolysis of ε-Caprolactone to 6-Hydroxyhexanoic Acid

The final step is the ring-opening of the lactone to yield the target hydroxy acid. This can be achieved under acidic, basic, or enzymatic conditions. While effective, acid-catalyzed hydrolysis carries a risk of promoting ring-opening polymerization.[9] Enzymatic hydrolysis offers exceptional selectivity under mild conditions.[10][11][12]

Causality Behind Experimental Choices:

-

Catalyst: The immobilized lipase B from Candida antarctica (commercially available as Novozym® 435) is a highly efficient and robust biocatalyst for the hydrolysis of ε-caprolactone.[10][12] It operates under mild, near-neutral pH and temperature conditions, preventing degradation or side reactions.

-

Medium: A buffered aqueous solution (e.g., potassium phosphate buffer) provides the necessary water for the hydrolysis reaction and maintains an optimal pH for enzyme activity.

Experimental Protocol: Enzymatic Hydrolysis of ε-Caprolactone

-

Reaction Setup: Prepare a 100 mM solution of ε-caprolactone (100 mmol, 11.4 g) in 1 L of 100 mM potassium phosphate buffer (pH 7.0).

-

Enzyme Addition: Add the immobilized lipase, Novozym® 435 (e.g., 5-10 g, depending on desired reaction rate), to the solution.

-

Incubation: Stir the suspension at a controlled temperature, typically 37-40°C. Monitor the reaction by taking aliquots and analyzing for the disappearance of the lactone and the appearance of the hydroxy acid via High-Performance Liquid Chromatography (HPLC) or by titration of the generated carboxylic acid.

-

Workup and Isolation: Once the reaction reaches completion (typically >95% conversion in 2-4 hours), remove the immobilized enzyme by simple filtration. The enzyme can be washed and reused.

-

Purification: Acidify the aqueous filtrate to pH ~2 with a strong acid (e.g., 2M HCl). Extract the 6-hydroxyhexanoic acid with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the final product.

| Parameter | Value | Reference |

| ε-Caprolactone | 100 mM | [10][12] |

| Catalyst | Novozym® 435 | [10][12] |

| Medium | 100 mM Phosphate Buffer (pH 7) | [10][12] |

| Temperature | 37 °C | [10][12] |

| Time | 2-4 h | [10][12] |

| Typical Conversion | >95% | [10][12] |

Part II: Proposed Pathway for the Synthesis of 6-Hydroxyoctanoic Acid

Achieving the synthesis of 6-hydroxyoctanoic acid from a C6 starting material requires a robust C-C bond-forming strategy to extend the carbon chain by two atoms. The following proposed pathway leverages the intermediate, 6-hydroxyhexanoic acid, and employs a sequence of protection, activation, and carbon-carbon bond formation steps.

Logical Workflow: Chain Extension from C6 to C8

This multi-step process is designed to selectively manipulate the functional groups of the C6 precursor to build the target C8 molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Baeyer-Villiger oxidation of cyclohexanone to epsilon-caprolactone in airlift sonochemical reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BORIS Portal: Site Maintenance [boris-portal.unibe.ch]

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Hydroxy Fatty Acids in Plants

A pivot from 6-hydroxyoctanoic acid to a broader exploration of prevalent plant-derived hydroxy fatty acids.

Executive Summary

Initial investigations into the natural occurrence of 6-hydroxyoctanoic acid in the plant kingdom revealed a significant lack of documented evidence. In response, this technical guide has been strategically pivoted to address a more pertinent and well-researched area: the broader class of hydroxy fatty acids (HFAs) that are integral components of plant structural polymers. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural occurrence, biosynthesis, extraction, and analysis of key plant-derived HFAs, with a particular focus on the monomers of cutin and suberin. Furthermore, it delves into the known biological activities of these compounds, highlighting their potential for therapeutic and industrial applications.

Introduction: The Abundant World of Plant Hydroxy Fatty Acids

While the initial focus on 6-hydroxyoctanoic acid proved to be a scientific dead-end in the context of phytochemistry, it opened the door to a vast and significant class of molecules: the hydroxy fatty acids (HFAs). These oxidized lipids are not merely metabolic curiosities but are fundamental building blocks of essential plant structures and possess a range of biological activities.

The most prominent HFAs in plants are the long-chain ω-hydroxy fatty acids and their derivatives, which form the backbone of the biopolyesters cutin and suberin.[1] Cutin is the principal component of the plant cuticle, the outermost protective layer of aerial plant tissues, while suberin is a key constituent of the cell walls in various tissues, including the root endodermis and periderm.[2][3] These polymers play crucial roles in preventing water loss, protecting against pathogens, and providing structural support.[4][5]

This guide will focus on the most abundant and well-characterized of these HFAs, providing an in-depth exploration of their chemistry, biology, and the methodologies required for their study.

Natural Occurrence and Distribution of Key Plant Hydroxy Fatty Acids

The composition of cutin and suberin, and thus the prevalence of specific HFAs, varies considerably between plant species, developmental stages, and environmental conditions. However, a number of key monomers are consistently reported.

Key Hydroxy Fatty Acid Monomers in Plant Polyesters:

| Hydroxy Fatty Acid | Chemical Formula | Predominant Location | Key Plant Sources |

| 16-Hydroxyhexadecanoic acid | C16H32O3 | Cutin & Suberin | Arabidopsis thaliana, Tomato, Apple |

| 18-Hydroxyoctadec-9-enoic acid | C18H34O3 | Suberin | Potato, Cork oak (Quercus suber) |

| 10,16-Dihydroxyhexadecanoic acid | C16H32O4 | Cutin | Tomato, Arabidopsis thaliana |

| 9,10,18-Trihydroxyoctadecanoic acid | C18H36O5 | Cutin | Cork oak (Quercus suber), Apple |

| 9,10-Epoxy-18-hydroxyoctadecanoic acid | C18H34O4 | Cutin | Wheat, Grapefruit |

| Ferulic acid (linked to HFAs) | C10H10O4 | Suberin | Potato, Arabidopsis thaliana |

This table is a representative summary; the composition can vary significantly.

Biosynthesis of Hydroxy Fatty Acids in Plants: A Multi-step Enzymatic Cascade

The biosynthesis of HFA monomers for cutin and suberin is a complex process that begins with de novo fatty acid synthesis in the plastids and continues with modifications in the endoplasmic reticulum (ER).

The general pathway can be summarized as follows:

-

De novo Fatty Acid Synthesis: The process starts with the synthesis of C16 (palmitic) and C18 (stearic and oleic) fatty acids in the plastids.[6]

-

Transport to the ER: These fatty acids are then transported to the endoplasmic reticulum for further modification.

-

ω-Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This crucial step is primarily catalyzed by cytochrome P450 monooxygenases of the CYP86 and CYP94 families.[7][8][9]

-

Mid-chain Modifications: The ω-hydroxy fatty acids can undergo further modifications, including mid-chain hydroxylation and epoxidation, catalyzed by other cytochrome P450 enzymes.[3]

-

Acyl-CoA Formation: The modified fatty acids are activated to their Coenzyme A (CoA) esters.

-

Glycerol Acylation: Glycerol-3-phosphate acyltransferases (GPATs) catalyze the transfer of the hydroxyacyl-CoA to glycerol-3-phosphate, forming monoacylglycerol precursors.[2][10] Specifically, GPAT4 and GPAT8 are essential for cutin biosynthesis, while GPAT5 is crucial for suberin formation.[2][10]

-

Export and Polymerization: The HFA monomers are then exported to the apoplast where they are polymerized to form the cutin or suberin matrix.[11]

The regulation of this intricate pathway is controlled by a network of transcription factors, ensuring that cutin and suberin are produced in the correct tissues and at the appropriate developmental stages.[4][5][12]

Methodology for Extraction, Isolation, and Characterization

The analysis of HFAs from plant tissues requires a multi-step process involving the depolymerization of cutin or suberin, followed by extraction, derivatization, and chromatographic analysis.

Depolymerization of Cutin and Suberin

The ester bonds of the cutin and suberin polymers must be cleaved to release the constituent HFA monomers. This is typically achieved through transesterification.[13][14]

Step-by-Step Protocol for Transesterification:

-

Sample Preparation: Plant tissue is first delipidated by exhaustive extraction with organic solvents (e.g., chloroform:methanol mixtures) to remove soluble waxes.[1] The remaining material is dried.

-

Reaction: The dried, wax-free material is incubated in a solution of 1.25 M HCl in methanol or boron trifluoride in methanol at 80°C overnight.[13][14] This reaction cleaves the ester bonds and simultaneously methylates the carboxylic acid groups.

-

Extraction: After the reaction, the fatty acid methyl esters (FAMEs) are extracted into an organic solvent such as chloroform or hexane.[1][14]

Derivatization for Gas Chromatography

The hydroxyl groups of the HFAs are polar and require derivatization to increase their volatility for gas chromatography (GC) analysis. This is commonly achieved by silylation.[13][14]

Step-by-Step Protocol for Silylation:

-

Drying: The extracted FAMEs are dried completely under a stream of nitrogen.

-

Reaction: The dried sample is dissolved in a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heated at 70-80°C for 30-60 minutes. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the identification and quantification of HFA monomers.[13][14] The derivatized sample is injected into the GC, where the different monomers are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound based on its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an alternative technique that can also be used for the analysis of HFAs.[15][16] It is particularly useful for analyzing less volatile or thermally labile compounds and may not always require derivatization.

Biological Activities and Potential Applications

Plant-derived HFAs and their esters have demonstrated a range of biological activities, making them attractive candidates for drug development and other applications.

-

Anti-inflammatory Properties: Fatty acid esters of hydroxy fatty acids (FAHFAs), such as the linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA) found in oats, have been shown to possess anti-inflammatory properties by suppressing the secretion of pro-inflammatory cytokines.[17]

-

Anticancer Activity: Some HFAs, such as 2-hydroxyoleic acid, have exhibited pro-apoptotic activity in cancer cell lines, suggesting their potential as non-toxic anticancer agents.[18]

-

Antimicrobial Effects: As components of the plant cuticle, HFAs contribute to the plant's defense against microbial pathogens.[19] Their potential as antimicrobial agents is an area of active research.

-

Industrial Applications: The unique chemical properties of HFAs make them valuable in the production of bioplastics, lubricants, and surfactants.[20]

The diverse biological activities of these compounds underscore the importance of further research into their mechanisms of action and potential therapeutic uses.

Conclusion and Future Perspectives

While the initial inquiry into 6-hydroxyoctanoic acid in plants did not yield direct evidence, the broadened investigation into the wider class of plant-derived hydroxy fatty acids has revealed a rich and complex field of study. These molecules are not only crucial for plant survival but also hold significant promise for a variety of applications, from novel therapeutics to sustainable industrial materials.

Future research should focus on elucidating the finer details of HFA biosynthesis and its regulation, which could enable the metabolic engineering of plants to produce specific HFAs with desired properties. Furthermore, a deeper understanding of the biological activities and mechanisms of action of these compounds will be critical for translating their potential into tangible benefits for human health and industry. The continued development of advanced analytical techniques will also be essential for the comprehensive characterization of the complex mixtures of HFAs found in nature.

References

-

Beisson, F., Li-Beisson, Y., & Pollard, M. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers. Proceedings of the National Academy of Sciences, 104(46), 18339–18344. [Link]

-

Xin, A., & Herburger, K. (2021). Precursor biosynthesis regulation of lignin, suberin and cutin. Protoplasma, 258, 1171–1178. [Link]

-

El-Sharkawy, I., & El-Kayal, W. (2022). The Key Enzymes in the Suberin Biosynthetic Pathway in Plants: An Update. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Fich, E. A., & Rose, J. K. C. (2020). Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds. Current Opinion in Plant Biology, 55, 1-8. [Link]

-

Chen, G., & Guo, L. (2018). sn-Glycerol-3-phosphate acyltransferases in plants. Plant Science, 274, 453-460. [Link]

-

Harman-Ware, A. E., & Ragauskas, A. J. (2024). Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin. Plant Physiology, 194(1), 58-73. [Link]

-

Jenkin, S., & Molina, I. (2015). Analysis of Flower Cuticular Waxes and Cutin Monomers. Bio-protocol, 5(22), e1654. [Link]

-

Chen, S., Liu, Y., & Zhang, Y. (2014). Regulatory changes in the pathway of cutin, suberin and wax biosynthesis during flower development. PLoS ONE, 9(1), e86976. [Link]

-

Lopes, M. H., Sampaio, J. P., & Franco, J. C. (2021). The first multi-tissue genome-scale metabolic model of a woody plant highlights suberin biosynthesis pathways in Quercus suber. Scientific Reports, 11(1), 1-16. [Link]

-

Li, Y., Beisson, F., Koo, A. J. K., Molina, I., Pollard, M., & Ohlrogge, J. (2007). Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers. Proceedings of the National Academy of Sciences, 104(46), 18339-18344. [Link]

-

Harman-Ware, A. E., & Ragauskas, A. J. (2024). Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin. Plant Physiology, 194(1), 58-73. [Link]

-

Xin, A., & Herburger, K. (2021). Transcription regulation network of lignin, suberin and cutin precursor biosynthesis. Protoplasma, 258(5), 1171-1178. [Link]

-

Graça, J. (2015). Suberin: the biopolyester at the frontier of plants. Frontiers in Chemistry, 3, 62. [Link]

-

Vishwanath, S. J., Kosma, D. K., & Schreiber, L. (2015). Suberin: biosynthesis, regulation, and polymer assembly of a protective extracellular barrier. Plant and Cell Physiology, 56(6), 1050-1061. [Link]

-

Jenkin, S., & Molina, I. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. Journal of Visualized Experiments, (105), 53386. [Link]

-

McKeon, T. A. (2016). Hydroxy Fatty Acids. In Industrial Oil Crops (pp. 231-246). AOCS Press. [Link]

-

Cyberlipid. (n.d.). Hydroxy FA. Retrieved from [Link]

-

Serra, O., & Geldner, N. (2022). The making of suberin. New Phytologist, 235(1), 32-49. [Link]

-

Kolattukudy, P. E. (1987). Biochemistry and function of cutin and suberin. Canadian Journal of Botany, 65(6), 1182-1200. [Link]

-

Zhang, D., Wang, Y., & Zhang, X. (2021). Variation in a Poaceae-conserved fatty acid metabolic gene cluster controls rice yield by regulating male fertility. Nature Communications, 12(1), 1-14. [Link]

-

Pollard, M., Beisson, F., Li, Y., & Ohlrogge, J. B. (2008). Solving the puzzles of cutin and suberin polymer biosynthesis. Current Opinion in Plant Biology, 11(3), 296-303. [Link]

-

Molina, I., Li-Beisson, Y., Beisson, F., Ohlrogge, J. B., & Pollard, M. (2009). A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis. Proceedings of the National Academy of Sciences, 106(31), 13053-13058. [Link]

-

Lashbrooke, J., & Graça, J. (2015). Cutin and wax biosynthetic pathways. eLS. [Link]

-

Buschhaus, C., & Jetter, R. (2021). Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds. In Plant Cell Wall Analysis (pp. 235-253). Humana, New York, NY. [Link]

-

Duan, H., & Schuler, M. A. (2006). Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily. Plant Physiology, 140(2), 646–658. [Link]

-

Jenkin, S., & Molina, I. (2015). Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers. Journal of Visualized Experiments, (105), 53386. [Link]

-

Kolattukudy, P. E. (1996). Biopolyester Membranes of Plants: Cutin and Suberin. Science, 273(5273), 321-322. [Link]

-

Dean, B. B., & Kolattukudy, P. E. (1976). Biochemistry of Suberization. Plant Physiology, 58(3), 411-416. [Link]

-

Pinot, F., & Beisson, F. (2006). Cytochrome P450-dependent fatty acid hydroxylases in plants. Phytochemistry Reviews, 5(2-3), 359-372. [Link]

-

Höfer, R., Briesen, I., & Beck, M. (2008). The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis. The Plant Cell, 20(2), 434-451. [Link]

-

Philippe, G., Gaillard, C., & Grisel, M. (2019). Assembly of the Cutin Polyester: From Cells to Extracellular Cell Walls. Plants, 8(11), 471. [Link]

-

Räsänen, L., & Puranen, A. (2020). Chemical depolymerization of cork suberin with hydrothermal processes. Industrial Crops and Products, 154, 112679. [Link]

-

Grisel, M., & Isaacson, T. (2018). Ionic Liquid Extraction That Preserves the Molecular Structure of Cutin Shown by Nuclear Magnetic Resonance. Plant Physiology, 177(2), 529-541. [Link]

-

Li, H., & Zhang, D. (2010). Cytochrome P450 Family Member CYP704B2 Catalyzes the ω-Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice. The Plant Cell, 22(1), 173-190. [Link]

-

Pinot, F., & Beisson, F. (2006). Cytochrome P450-dependent fatty acid hydroxylases in plants. Phytochemistry Reviews, 5(2-3), 359-372. [Link]

-

Nawrath, C. (2002). The Biopolymers Cutin and Suberin. The Arabidopsis Book, 1, e0061. [Link]

-

Serra, O., & Geldner, N. (2022). The making of suberin. New Phytologist, 235(1), 32-49. [Link]

-

Kien, T. C., & Saghatelian, A. (2019). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. Journal of Biological Chemistry, 294(27), 10698-10707. [Link]

-

Ursache, R., & Geldner, N. (2021). Discovery of GDSL-domain proteins as key players for suberin polymerization and degradation. Plant Signaling & Behavior, 16(10), 1989061. [Link]

-

Liang, Y. (2010). Cutin and Suberin: Plant Cell Wall Polymers. Studylib. [Link]

-

Cyberlipid. (n.d.). Hydroxy FA. Retrieved from [Link]

-

Shahidi, F., & Varatharajan, V. (2020). Bioactive Fatty Acids. In Evidence-based Nutraceuticals and Functional Foods (pp. 1-28). Royal Society of Chemistry. [Link]

-

Fernández-Peralbo, M. A., & Gómez-Coca, R. B. (2018). LC-MS/MS analysis of hydroxy-fatty acids. In Lipidomics (pp. 165-177). Humana Press, New York, NY. [Link]

-

He, M., & Romsdahl, T. B. (2017). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. Metabolites, 7(1), 10. [Link]

Sources

- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assembly of the Cutin Polyester: From Cells to Extracellular Cell Walls [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Bacterial Biosynthesis of 6-Hydroxyoctanoic Acid

This document provides an in-depth technical exploration of the biosynthetic pathways for 6-hydroxyoctanoic acid (6-HOA) in bacteria. It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering, synthetic biology, and the production of specialty chemicals. We will move beyond a simple recitation of facts to dissect the underlying biochemical logic, providing field-proven insights into pathway design, host selection, and experimental validation.

Introduction: The Industrial Potential of 6-Hydroxyoctanoic Acid

6-Hydroxyoctanoic acid is a C8 medium-chain hydroxy fatty acid (MCHFA) with significant potential as a building block for novel polymers and specialty chemicals. Its bifunctional nature—possessing both a carboxyl and a hydroxyl group—makes it an attractive monomer for producing polyesters with tailored properties. Traditional chemical synthesis routes often rely on petrochemical feedstocks and harsh reaction conditions. Microbial biosynthesis presents a sustainable and highly specific alternative, leveraging cellular metabolism to convert renewable resources like glucose into high-value chemicals. This guide details the core metabolic pathways and engineering strategies required to establish and optimize bacterial production of 6-HOA.

The Core Biosynthetic Pathway: A Two-Module Approach

The bacterial synthesis of 6-HOA can be logically deconstructed into two essential modules: the precursor synthesis module, which supplies the C8 fatty acid backbone (octanoic acid), and the hydroxylation module, which introduces the hydroxyl group at the C6 position.

Module 1: Supplying the Octanoic Acid Precursor

The foundational step is to generate a robust intracellular pool of octanoic acid. This can be achieved either through the de novo fatty acid synthesis (FAS) pathway or by supplying the precursor exogenously. For a truly bio-based process, engineering the de novo pathway is paramount.

-

De Novo Synthesis via the Type II Fatty Acid Synthase (FAS) System: In most bacteria, including the workhorse host Escherichia coli, fatty acids are built by the Type II FAS system. This involves a series of discrete enzymes that iteratively add two-carbon units from malonyl-ACP to a growing acyl-ACP chain. The final chain length is typically determined by the specificity of the terminating thioesterase, which cleaves the fatty acid from the acyl carrier protein (ACP).

-

Causality in Engineering: Standard bacterial hosts primarily produce long-chain fatty acids (C16, C18) for membrane synthesis. To achieve high-titer production of the C8 precursor, octanoic acid, the pathway must be re-wired. This is accomplished by introducing a thioesterase with high specificity for C8-ACP. For example, the FatB2 thioesterase from Cuphea hookeriana can be overexpressed to specifically cleave octanoyl-ACP, releasing free octanoic acid.[1]

-

-

Blocking Competing Pathways: Once octanoic acid is produced, it is crucial to prevent its degradation. The primary catabolic route for fatty acids is the β-oxidation pathway.

-

Expert Insight: The first committed step in β-oxidation is the activation of the free fatty acid to its acyl-CoA derivative, a reaction catalyzed by an acyl-CoA synthetase (FadD). Deleting the corresponding fadD gene is a highly effective and common strategy to block entry into the degradation cycle, thereby preserving the octanoic acid pool for the subsequent hydroxylation step.[1][2]

-

Module 2: The Critical Hydroxylation Step

With a stable supply of octanoic acid, the next step is the regioselective introduction of a hydroxyl group. This is a chemically challenging C-H activation reaction, for which nature has evolved a powerful class of enzymes: monooxygenases.

-

Cytochrome P450 Monooxygenases (CYPs): The most versatile and widely used enzymes for this task are cytochrome P450s.[3][4] These heme-containing enzymes utilize a catalytic cycle that activates molecular oxygen to perform hydroxylation.[5]

-

Mechanism of Action: A bacterial P450 system typically functions as a multi-component system. The P450 enzyme itself binds the substrate (octanoic acid). It requires electrons, which are transferred from a reducing equivalent like NADPH via one or more reductase partner proteins. This electron transfer reduces the heme iron, allowing for O₂ binding and activation, culminating in the insertion of one oxygen atom into the substrate and the reduction of the other to water.[4][5]

-

Choosing the Right P450: The key to producing 6-hydroxyoctanoic acid is selecting a P450 with the correct regioselectivity. While many P450s perform terminal (ω) or sub-terminal (ω-1, ω-2) hydroxylation, achieving hydroxylation specifically at the C6 (ω-2) position of octanoic acid requires careful enzyme selection or protein engineering. The P450-BM3 system from Bacillus megaterium and its variants are well-studied for their ability to hydroxylate medium-chain fatty acids at sub-terminal positions.[2][6][7]

-

The overall engineered pathway, integrating de novo synthesis and hydroxylation, is depicted below.

Experimental Protocols for Production and Validation

A successful metabolic engineering project relies on rigorous and reproducible experimental workflows. The following protocols provide a self-validating system for strain construction, cultivation, and product quantification.

Protocol 1: Construction of the E. coli Production Strain

This protocol details the assembly of a two-plasmid system in a β-oxidation deficient E. coli host (e.g., MG1655 ΔfadD).

-

Host Strain Preparation:

-

Generate a clean deletion of the fadD gene in E. coli MG1655 using a standard method like λ-Red recombineering.

-

Verify the deletion by colony PCR and Sanger sequencing.

-

Prepare electrocompetent cells of the resulting ΔfadD strain.

-

-

Plasmid 1 (Precursor Module):

-

Select a medium-copy plasmid (e.g., pACYC-Duet1) with a compatible antibiotic resistance marker (e.g., chloramphenicol).

-

Synthesize the coding sequence for the C8-specific thioesterase (e.g., C. hookeriana FatB2), codon-optimized for E. coli.

-

Clone the thioesterase gene under the control of a strong inducible promoter (e.g., T7 or Ptrc) using restriction-ligation or Gibson assembly.

-

Transform the verified plasmid into the ΔfadD host.

-

-

Plasmid 2 (Hydroxylation Module):

-

Select a high-copy plasmid (e.g., pET-28a) with a different resistance marker (e.g., kanamycin).

-

Synthesize the codon-optimized genes for the selected cytochrome P450 and its cognate reductase partner. In many cases, these can be expressed as a single fusion protein to improve electron transfer efficiency.[8][9]

-

Clone the P450 system under the control of a tightly regulated and inducible promoter (e.g., T7/lac).

-

Transform the final hydroxylation plasmid into the E. coli ΔfadD strain already carrying the precursor plasmid.

-

-

Final Strain Verification:

-

Confirm the presence of both plasmids via plasmid extraction and diagnostic restriction digests.

-

Sequence the inserted genes to ensure no mutations were introduced during cloning.

-

Protocol 2: Fed-Batch Fermentation for 6-HOA Production

This protocol is designed to achieve high cell density and maximize product titer.

-

Inoculum Preparation:

-

Inoculate a single colony of the final production strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C.

-

Use this culture to inoculate 100 mL of defined mineral salt medium (e.g., M9) containing 10 g/L glucose in a 1 L shake flask. Grow at 37°C until an OD₆₀₀ of ~2-3 is reached.

-

-

Bioreactor Cultivation (Batch Phase):

-

Prepare a 5 L bioreactor with 2 L of mineral salt medium containing 20 g/L glucose and necessary antibiotics.

-

Inoculate the bioreactor with the 100 mL seed culture.

-

Maintain conditions: 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) > 30% (controlled via agitation and airflow).

-

-

Fed-Batch Phase:

-

Once the initial glucose is depleted (indicated by a sharp rise in DO), initiate a glucose feed (e.g., 500 g/L glucose solution) to maintain a low glucose concentration and support growth to a high cell density (e.g., OD₆₀₀ of 50-80).

-

-

Induction and Production Phase:

-

Once the target cell density is reached, lower the temperature to 25-30°C. Rationale: Lower temperatures often improve the correct folding and activity of complex enzymes like P450s.

-

Induce protein expression by adding the appropriate inducer (e.g., 0.1-0.5 mM IPTG).

-

Continue the glucose feed at a reduced rate to provide energy for maintenance and production.

-

Take samples periodically (e.g., every 12 hours) for 48-72 hours to analyze cell density, and product concentration.

-

Protocol 3: Extraction and GC-MS Quantification of 6-HOA

This protocol ensures accurate and trustworthy quantification of the target molecule.

-

Sample Preparation:

-

Centrifuge 1 mL of culture broth at 13,000 x g for 5 min to pellet cells.

-

Transfer the supernatant to a new tube. Acidify to pH < 2 with concentrated HCl. Rationale: Protonating the carboxyl group makes the molecule less polar and more extractable into an organic solvent.

-

Add an internal standard (e.g., a known amount of heptadecanoic acid) to the acidified supernatant. Self-Validation: The internal standard corrects for variations in extraction efficiency and sample injection volume, which is critical for accurate quantification.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of ethyl acetate to the sample, vortex vigorously for 1 min, and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction twice more and pool the organic phases.

-

-

Derivatization for GC-MS Analysis:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

-

Incubate at 70°C for 1 hour. Rationale: Derivatization with BSTFA converts the polar hydroxyl and carboxyl groups into volatile trimethylsilyl (TMS) ethers and esters, which are required for gas chromatography.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Develop a temperature gradient method to separate the derivatized 6-HOA from other metabolites.

-

Identify the 6-HOA-TMS derivative peak by its retention time and mass spectrum (compared to an authentic standard).

-

Quantify the product by integrating the peak area relative to the internal standard and using a standard curve generated with known concentrations of pure 6-HOA.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]

- 7. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

enantioselective synthesis of (R)-6-hydroxyoctanoic acid

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-6-Hydroxyoctanoic Acid

Introduction

(R)-6-hydroxyoctanoic acid is a valuable chiral building block in the synthesis of various biologically active molecules and fine chemicals. Its structure, featuring a hydroxyl group at the C6 position, makes it a key precursor for the synthesis of important compounds such as (R)-α-lipoic acid, a potent antioxidant and essential cofactor in mitochondrial dehydrogenase enzyme complexes. The stereochemical integrity of the hydroxyl-bearing carbon is paramount, as the biological activity of the final target molecule is often exclusive to a single enantiomer. Consequently, the development of robust, efficient, and highly enantioselective synthetic routes to (R)-6-hydroxyoctanoic acid is of significant interest to researchers in drug development and materials science.

This technical guide provides a comprehensive overview of the principal strategies for the . We will delve into the mechanistic underpinnings and practical applications of biocatalytic methods, chemo-catalytic asymmetric hydrogenation, and substrate-controlled diastereoselective reactions, offering field-proven insights into the causality behind experimental choices.

Strategic Landscape for Asymmetric Synthesis

The synthesis of a specific enantiomer like (R)-6-hydroxyoctanoic acid requires a strategy that can effectively control the three-dimensional arrangement of atoms around the newly formed stereocenter. The primary methodologies employed can be broadly categorized as biocatalysis, chemo-catalysis, and substrate-controlled synthesis. Each approach offers a unique set of advantages concerning selectivity, scalability, and environmental impact.

Caption: Overview of synthetic strategies leading to (R)-6-hydroxyoctanoic acid.

Biocatalytic Approaches: Precision and Sustainability

Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chiral transformations. For the synthesis of (R)-6-hydroxyoctanoic acid, two primary enzymatic strategies are particularly effective: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.[1][2] These methods are prized for their high enantioselectivity, mild reaction conditions (aqueous media, ambient temperature, and pressure), and reduced environmental footprint.[3]

Asymmetric Reduction of 6-Oxooctanoic Acid

The most direct biocatalytic route involves the asymmetric reduction of a prochiral precursor, such as 6-oxooctanoic acid or its corresponding ester. Ketoreductases (KREDs), often sourced from microorganisms like yeast, are highly efficient catalysts for this transformation.[2] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source for the reduction.[1]

The predictive power of this method stems from Prelog's rule, which allows for the selection of an appropriate KRED that will deliver the desired (R)- or (S)-alcohol. The reaction is often conducted using whole-cell systems (e.g., Saccharomyces cerevisiae or engineered E. coli) which provides an intrinsic and cost-effective system for cofactor regeneration.[4][5]

Caption: KRED catalytic cycle with integrated cofactor regeneration.

Protocol 1: Whole-Cell Bioreduction of Methyl 6-Oxooctanoate

This protocol is adapted from methodologies employing Baker's yeast for stereocontrolled reductions.[4]

-

Yeast Activation: In a sterile flask, suspend 100 g of active dry Baker's yeast (Saccharomyces cerevisiae) in 500 mL of a sterile 5% (w/v) sucrose solution in warm water (35-40°C). Stir gently for 30-60 minutes until foaming is observed, indicating yeast activation.

-

Substrate Addition: Dissolve 5.0 g of methyl 6-oxooctanoate in a minimal amount of ethanol (approx. 5-10 mL) and add it dropwise to the yeast suspension.

-

Reaction: Seal the flask with a fermentation lock or a cotton plug and maintain the reaction at 25-30°C with gentle agitation for 48-72 hours. Monitor the reaction progress using TLC or GC analysis.

-

Work-up: Add 50 g of diatomaceous earth (Celite®) to the mixture and stir for 15 minutes. Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the filter cake with 100 mL of water.

-

Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl (R)-6-hydroxyoctanoate. Purify further by silica gel column chromatography.

-

Hydrolysis: The resulting ester can be hydrolyzed to the target acid using standard basic conditions (e.g., LiOH in THF/water) followed by acidic workup.

Chemo-Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral molecules. This approach involves the reduction of a prochiral substrate, such as a ketone or an olefin, using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of (R)-6-hydroxyoctanoic acid, the substrate of choice is 6-oxooctanoic acid.

The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (typically Ruthenium, Rhodium, or Iridium).[6][7] The ligand creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the carbonyl group with high preference.

A significant advantage of this method is the high substrate-to-catalyst ratio (high turnover numbers, TON), making it economically viable for large-scale production.[6]

Mechanism and Catalyst Selection

Ruthenium catalysts bearing chiral bisphosphine ligands, such as BINAP, are highly effective for the asymmetric hydrogenation of β-keto esters and acids.[8] The reaction proceeds via the formation of a metal-substrate complex, followed by the heterolytic cleavage of H₂ and subsequent transfer of a hydride to the carbonyl carbon and a proton to the oxygen. The enantioselectivity is determined during the diastereoselective hydrogenation step of the metal-enolate complex.

| Catalyst System | Substrate | Yield (%) | ee (%) | Conditions | Reference |

| Ru-(S)-BINAP | γ-Keto Acid | >90 | >98 | H₂ (10 atm), MeOH, 24h | [8] |

| Ir-SpiroPAP | γ-Keto Acid | 99 | >99 | H₂ (50 atm), THF, 12h | [6] |

| Ni-Ph-BPE | β,β-Disubstituted Acrylic Acid | 95 | 99 | H₂ (50 atm), MeOH, 24h | [9] |

Table 1: Performance of Selected Asymmetric Hydrogenation Catalysts for Keto and Acrylic Acids.

Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation

This is a representative protocol based on established procedures for ketone hydrogenation.[8]

-

Catalyst Preparation: In a glovebox, charge a pressure-rated autoclave with [RuCl₂(benzene)]₂ (0.01 mmol) and (S)-BINAP (0.022 mmol). Add 10 mL of degassed dimethylformamide (DMF) and heat at 100°C for 10 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 6-oxooctanoic acid (2.0 mmol) in 20 mL of degassed methanol. Transfer this solution to the autoclave via cannula.

-

Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to 10-50 atm of H₂. Stir the reaction at room temperature for 24 hours.

-

Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield (R)-6-hydroxyoctanoic acid. The product will likely exist in equilibrium with its corresponding δ-lactone, which can be hydrolyzed back to the open-chain form if necessary.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Substrate-Controlled Synthesis via Chiral Auxiliaries

An alternative strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a precursor substrate.[10][11] This auxiliary directs a subsequent reaction to occur on one face of the molecule, creating a new stereocenter with high diastereoselectivity. After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse.

Evans oxazolidinones are a class of highly effective and predictable chiral auxiliaries.[] A plausible route to (R)-6-hydroxyoctanoic acid using this strategy would involve an asymmetric aldol reaction or alkylation.

Conceptual Workflow: Evans Auxiliary

-

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride).

-

Enolate Formation: The resulting N-acyl oxazolidinone is treated with a base (e.g., LDA or NaHMDS) to form a stereodefined Z-enolate, which is stabilized by chelation with the lithium counterion. The bulky substituent on the auxiliary blocks one face of the enolate.

-

Diastereoselective Reaction: The enolate is reacted with an electrophile. The auxiliary directs the approach of the electrophile to the less hindered face, resulting in a new stereocenter with a predictable configuration.

-

Auxiliary Cleavage: The auxiliary is cleaved under mild conditions (e.g., lithium hydroperoxide) to release the chiral carboxylic acid or a related derivative.

Caption: General workflow for a chiral auxiliary-mediated synthesis.

While highly effective for creating complex stereochemical arrays, this method involves more synthetic steps (attachment and removal of the auxiliary) compared to direct catalytic approaches, which can impact overall yield and atom economy.

Conclusion and Outlook

The can be achieved through several robust and high-fidelity methodologies.

-

Biocatalytic methods , particularly the asymmetric reduction of 6-oxooctanoic acid with ketoreductases, stand out for their exceptional enantioselectivity, operational simplicity, and adherence to the principles of green chemistry. They are exceptionally well-suited for academic and industrial settings focused on sustainable manufacturing.

-

Asymmetric hydrogenation represents a mature, powerful, and highly scalable chemo-catalytic alternative. Its high efficiency and turnover numbers make it a leading choice for large-scale industrial production where the initial investment in catalyst and high-pressure equipment is justified.

-

Chiral auxiliary-based methods provide a predictable and reliable, albeit longer, route. They remain an indispensable tool in the synthetic chemist's arsenal, especially for discovery chemistry and the synthesis of complex analogues where direct catalytic methods may not be available.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and sustainability targets. Future research will likely focus on the discovery of novel, more robust enzymes and the development of non-precious metal catalysts to further enhance the efficiency and accessibility of these vital chiral building blocks.

References

- Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. (n.d.). National Institutes of Health.

- Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. (n.d.). Royal Society of Chemistry.

- Enantioselective Construction of β-Substituted γ-Lactone through Catalytic Asymmetric Oshima-Utimoto Reaction: Divergent Total Syntheses of (-)-Podophyllotoxin and Its Eleven Congeners. (n.d.). Semantic Scholar.

- Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. (2023). ACS Catalysis.

- An expedient copper-catalysed asymmetric synthesis of γ-lactones and γ-lactams. Application to the synthesis of lucidulactone A. (2023). Organic & Biomolecular Chemistry.

- Iridium-Catalyzed Asymmetric Hydrogenation of γ- and δ-Ketoacids for Enantioselective Synthesis of γ- and δ-Lactones. (2020). Organic Letters.

- Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (2023). The Journal of Organic Chemistry.

- Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids. (n.d.). ResearchGate.

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PubMed Central.

- Artificial Biocatalytic Linear Cascades to Access Hydroxy Acids, Lactones, and α- and β-Amino Acids. (2018). Semantic Scholar.

- α-Lipoic acid chemistry: the past 70 years. (2023). PubMed Central.

- Synthesis of r(+)α-lipoic acid. (n.d.). Google Patents.

- Chiral auxiliary. (n.d.). Wikipedia.

- Alpha lipoic acid. (2021). New Drug Approvals.

- A novel enantiospecific synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate, a precursor of (R)-(+)-α-lipoic acid. (n.d.). Royal Society of Chemistry.

- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). Journal of the American Chemical Society.

- SYNTHESIS OF R(+)ALPHA-LIPOIC ACID. (2001). European Patent Office.

- Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.

- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.

- asymmetric induction-chiral auxiliary (chemmasters.online). (2018). YouTube.

- Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxyhexanal using Carboxylate Reductases. (n.d.). BenchChem.

- An Update: Enzymatic Synthesis for Industrial Applications. (n.d.). Angewandte Chemie International Edition.

- Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. (2017). Journal of the American Chemical Society.

- A Comparative Guide to the Synthesis of 6-Hydroxyhexanal: Enzymatic vs. Chemical Routes. (n.d.). BenchChem.

- Chemoenzymatic synthesis. (2025). PubMed Central.

- Asymmetric Synthesis. (n.d.). University of York.

- Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). PubMed Central.

- Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis. (2025). ResearchGate.

- Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. (n.d.). National Institutes of Health.

- 6-Hydroxyoctanoic acid. (n.d.). PubChem.

- A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. (2020). Green Chemistry.

- Application Note: Synthesis of (R)-3-Hydroxybutanoic Acid via Enzymatic Catalysis. (n.d.). BenchChem.

- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.

- Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. (n.d.). Royal Society of Chemistry.

-

Lessons in Strain and Stability: Enantioselective Synthesis of (+)-[13]-Ladderanoic Acid. (2020). PubMed. Retrieved January 16, 2026, from

- Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization. (n.d.). PubMed Central.

- Asymmetric Catalysis Special Feature Part I: Asymmetric hydrogenation of , -unsaturated phosphonates with Rh-BisP and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction*. (2025). ResearchGate.

Sources

- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. A novel enantiospecific synthesis of (S)-(–)-methyl 6,8-dihydroxyoctanoate, a precursor of (R)-(+)-α-lipoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. york.ac.uk [york.ac.uk]

- 13. An expedient copper-catalysed asymmetric synthesis of γ-lactones and γ-lactams. Application to the synthesis of lucidulactone A - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00563A [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 6-Hydroxyoctanoic Acid in Different Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 6-hydroxyoctanoic acid, a molecule of interest in various research and development sectors. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust predictive framework based on Hansen Solubility Parameters (HSP). We delve into the theoretical underpinnings of solubility, detailing the molecular characteristics of 6-hydroxyoctanoic acid that govern its behavior in different solvent environments. A complete, step-by-step experimental protocol for the widely recognized shake-flask method is provided to enable researchers to validate these predictions and determine precise thermodynamic solubility. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical prediction and experimental validation for scientists working with 6-hydroxyoctanoic acid.

Introduction: The Significance of Solubility in Scientific Research

The solubility of a compound is a critical physicochemical property that influences its behavior in a multitude of applications, from drug delivery and formulation to reaction kinetics and purification processes. For researchers and drug development professionals, a thorough understanding of a molecule's solubility profile is paramount for lead optimization, formulation development, and ensuring reliable in vitro and in vivo results.[1] Low aqueous solubility, for instance, can lead to poor bioavailability and underestimated toxicity, posing significant challenges in the drug development pipeline.[1][2]

This guide focuses on 6-hydroxyoctanoic acid, a bifunctional molecule containing both a hydroxyl and a carboxylic acid group. Its structure, featuring a polar head and a moderately long hydrocarbon tail, imparts an amphiphilic character that results in a nuanced solubility profile across a spectrum of solvents. Understanding and predicting this behavior is key to effectively utilizing this compound in various scientific endeavors.

Molecular Structure and Physicochemical Properties of 6-Hydroxyoctanoic Acid

The solubility of a substance is intrinsically linked to its molecular structure and resulting physicochemical properties. The key features of 6-hydroxyoctanoic acid are:

-

Carboxylic Acid Group (-COOH): This functional group is polar and can act as a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.[3][4][5][6] It also imparts acidic properties to the molecule.[3]

-

Hydroxyl Group (-OH): Also a polar group, the hydroxyl moiety can participate in hydrogen bonding, further enhancing solubility in protic solvents like water and alcohols.[3][7]

-

Octyl Chain (C8): The eight-carbon aliphatic chain is non-polar and hydrophobic. As the length of the hydrocarbon chain increases in carboxylic acids, water solubility tends to decrease.[4][5][6]

A summary of the key physicochemical properties of 6-hydroxyoctanoic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H16O3 | [8] |

| Molecular Weight | 160.21 g/mol | [8] |

| XLogP3-AA | 1.1 | [8] |

| Hydrogen Bond Donor Count | 2 | [8] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

The XLogP3-AA value of 1.1 suggests a moderate level of lipophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for strong intermolecular interactions with polar solvents.[8]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means that substances with similar intermolecular forces are likely to be soluble in one another.[9][10] The primary intermolecular forces at play are:

-

Hydrogen Bonding: Occurs between a hydrogen atom bonded to a highly electronegative atom (like oxygen in the -COOH and -OH groups of 6-hydroxyoctanoic acid) and another nearby electronegative atom. This is a strong dipole-dipole interaction and is crucial for solubility in protic solvents.

-

Dipole-Dipole Interactions: Occur between polar molecules. The polar carboxyl and hydroxyl groups of 6-hydroxyoctanoic acid can engage in these interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): These are weaker forces that exist between all molecules and are the primary intermolecular forces for non-polar substances. The octyl chain of 6-hydroxyoctanoic acid will interact with non-polar solvents via these forces.[5]